"ETHANOL, 2-(o-BIPHENYLYLOXY)-" chemical structure and properties
"ETHANOL, 2-(o-BIPHENYLYLOXY)-" chemical structure and properties
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(o-BIPHENYLYLOXY)ETHANOL (CAS No. 7501-02-2). It details the molecular structure, identification, and physicochemical properties based on available data. The guide outlines a probable synthetic route via the Williamson ether synthesis, complete with a conceptual experimental protocol. Spectroscopic data, including mass spectrometry, are discussed, with references to related compounds for interpretative context. While specific applications in drug development are not extensively documented, this guide explores potential biological activities and toxicological considerations by examining the properties of its structural precursors and analogs, such as o-phenylphenol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in the properties and potential applications of this biphenyl derivative.
Chemical Identity and Structure
2-(o-BIPHENYLYLOXY)ETHANOL is an aromatic ether-alcohol. Its structure features a biphenyl group connected to an ethanol molecule through an ether linkage at the ortho position.
Molecular Formula: C₁₄H₁₄O₂[1][2]
Molecular Weight: 214.26 g/mol [1][2]
CAS Registry Number: 7501-02-2[1][2]
Synonyms:
Chemical Structure Diagram:
Caption: 2D Chemical Structure of 2-(o-BIPHENYLYLOXY)ETHANOL.
Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | Data not available | A commercial supplier of an alkoxylated 2-phenylphenol (CAS 7501-02-2) lists a melting point of 110-112 °C for a white crystalline powder form.[3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents. | Expected to have low solubility in water due to the large hydrophobic biphenyl group. A commercial supplier notes solubility in organic solvents.[3] |
| Appearance | White crystalline powder | As described by a commercial supplier.[3] |
Synthesis
A plausible and widely used method for the synthesis of aryl ethers like 2-(o-BIPHENYLYLOXY)ETHANOL is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Reaction Scheme:
o-Phenylphenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).
Caption: Williamson ether synthesis of 2-(o-BIPHENYLYLOXY)ETHANOL.
Conceptual Experimental Protocol: Williamson Ether Synthesis
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Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylphenol in a suitable polar aprotic solvent (e.g., acetone, DMF).
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Add a slight excess of a moderately strong base (e.g., anhydrous potassium carbonate).
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Heat the mixture to reflux for 1-2 hours to ensure complete formation of the o-phenylphenoxide.
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Nucleophilic Substitution: Slowly add a stoichiometric amount of 2-bromoethanol or 2-chloroethanol to the reaction mixture.
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Continue to reflux the mixture for several hours (reaction progress can be monitored by TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining impurities.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(o-BIPHENYLYLOXY)ETHANOL.
Spectroscopic Analysis
While specific spectra for 2-(o-BIPHENYLYLOXY)ETHANOL are not widely published, data from the NIST WebBook and analysis of related compounds can provide an expected spectroscopic profile.
Mass Spectrometry
The NIST WebBook provides access to the electron ionization mass spectrum of 2-(o-BIPHENYLYLOXY)ETHANOL.[1][2]
Expected Fragmentation Pattern:
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Molecular Ion (M+): A peak corresponding to the molecular weight of 214.26 m/z is expected, although it may be of low intensity.
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Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the ethanol moiety is a common fragmentation pathway for alcohols. This would result in the loss of a CH₂OH radical, leading to a fragment at m/z 183.
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Ether Cleavage: Cleavage of the C-O ether bond can occur, leading to fragments corresponding to the biphenylyloxy cation (m/z 169) or the hydroxyethyl cation (m/z 45).
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Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at M-18 (m/z 196).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for 2-(o-BIPHENYLYLOXY)ETHANOL is not available. However, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.
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¹H NMR:
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Aromatic Protons: A complex multiplet in the range of δ 7.0-7.6 ppm corresponding to the nine protons of the biphenyl group.
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-O-CH₂- Protons: A triplet at approximately δ 4.0-4.2 ppm.
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-CH₂-OH Protons: A triplet at approximately δ 3.8-4.0 ppm.
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-OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 2-5 ppm.
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¹³C NMR:
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Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
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-O-CH₂- Carbon: A signal around δ 68-72 ppm.
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-CH₂-OH Carbon: A signal around δ 60-64 ppm.
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Infrared (IR) Spectroscopy
An experimental IR spectrum for this specific compound is not available. The expected characteristic absorption bands are:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks in the range of 2850-3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-O Stretch (Ether and Alcohol): Strong absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹.
Potential Applications and Biological Significance
While there is a lack of specific studies on the applications and biological activity of 2-(o-BIPHENYLYLOXY)ETHANOL, its structural components suggest potential areas of interest for research and development.
Inferred Applications in Chemical Synthesis
Given its structure as an ether-alcohol, this compound could serve as a versatile intermediate in organic synthesis. The hydroxyl group can be further functionalized, for instance, through esterification or conversion to a leaving group for subsequent nucleophilic substitution. The biphenyl moiety provides a rigid and hydrophobic scaffold that could be of interest in the synthesis of liquid crystals, polymers, or other functional materials. A commercial supplier notes its use as an intermediate for UV monomer applications after adduction with acrylate resin.[3]
Potential Biological Activity: Inferences from Structural Analogs
The biological properties of 2-(o-BIPHENYLYLOXY)ETHANOL are largely unexplored. However, insights can be drawn from its precursor, o-phenylphenol .
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Antimicrobial Properties: o-Phenylphenol is a known biocide and preservative used in various applications. It is plausible that 2-(o-BIPHENYLYLOXY)ETHANOL may retain some antimicrobial activity, although likely modulated by the ethoxy group.
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Toxicology: o-Phenylphenol is moderately toxic via the oral route and is a severe dermal irritant.[4] The ethoxylation to form 2-(o-BIPHENYLYLOXY)ETHANOL may alter its toxicological profile. A safety data sheet for the compound indicates it is for industrial use only and provides standard handling precautions.[5] Comprehensive toxicological studies on this specific compound are not publicly available.
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Receptor Interactions: The biphenyl structure is a common motif in pharmacologically active compounds. For instance, some biphenyl derivatives are known to interact with various receptors, including angiotensin II receptors.[6] Further research would be needed to determine if 2-(o-BIPHENYLYLOXY)ETHANOL exhibits any such activity.
Safety and Handling
Based on available safety data sheets for 2-(o-BIPHENYLYLOXY)ETHANOL and related compounds, the following handling precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side-shields.[5]
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Handling: Use in a well-ventilated area. Avoid breathing vapors or dust. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry place in a tightly sealed container.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(o-BIPHENYLYLOXY)ETHANOL is a chemical compound with a well-defined structure, but its physicochemical properties, specific applications, and biological activities are not extensively documented in publicly accessible literature. The Williamson ether synthesis provides a reliable route for its preparation. While its direct applications in drug development are yet to be explored, its structural relationship to o-phenylphenol and the presence of the versatile biphenyl and ethanol moieties suggest potential for further investigation in materials science and as a synthetic intermediate. This guide serves as a foundational resource, consolidating the available information and highlighting areas where further research is needed to fully characterize and exploit the potential of this compound.
References
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NIST. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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Tradeindia. (n.d.). Oppeo (alkoxylated 2-phenyl Phenol) at Best Price in Taichung | Green Field Chemtch Co., Ltd. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). MEMORANDUM. Regulations.gov. Retrieved from [Link]
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Khan, F. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Retrieved from [Link]
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- 3. Oppeo (alkoxylated 2-phenyl Phenol) at Best Price in Taichung | Green Field Chemtch Co., Ltd [tradeindia.com]
- 4. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
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